molecular formula C13H12FNO3S B1333007 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide CAS No. 565172-42-1

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide

Cat. No.: B1333007
CAS No.: 565172-42-1
M. Wt: 281.3 g/mol
InChI Key: AZGSGUOTLVNEGI-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from a rich historical foundation rooted in the groundbreaking discovery of sulfonamide antibacterials in the 1930s. The foundational work began with the discovery of Prontosil by Gerhard Domagk and his research team at Bayer Laboratories in 1932, which marked the beginning of the sulfonamide era in medicine. Prontosil, known by various nonproprietary names including sulfamidochrysoïdine, rubiazol, and streptocide, demonstrated broad antibacterial activity against gram-positive cocci and opened new possibilities for antimicrobial chemotherapy. The historical significance of benzenesulfonamide compounds traces back to the late 1930s when they were among the first synthetic antibacterial drugs discovered, fundamentally changing the landscape of bacterial infection treatment.

The evolution from early sulfonamide drugs to more sophisticated derivatives like this compound represents decades of chemical refinement and understanding. Alexander Ashley Weech, a pioneer pediatrician working at Columbia University's College of Physicians and Surgeons, treated the first patient in the United States with sulfanilamide in 1935, ushering in a new era of medicine. This early clinical success prompted extensive research into sulfonamide derivatives, leading to the development of hundreds of second-generation compounds through chemical modification of the basic sulfonamide structure. The introduction of fluorination to benzenesulfonamide scaffolds represents a more recent advancement, incorporating the unique properties of organofluorine chemistry to enhance molecular characteristics and biological activity profiles.

The modern synthesis and characterization of fluorinated benzenesulfonamides like this compound builds upon comprehensive understanding of structure-activity relationships developed through decades of research. Contemporary studies have demonstrated that fluorination of benzenesulfonamide cores can significantly influence both thermodynamic and kinetic binding profiles, particularly in interactions with target proteins such as carbonic anhydrase. These findings suggest that strategic fluorine incorporation represents a sophisticated approach to molecular design, moving far beyond the simple antibacterial applications of early sulfonamides to encompass diverse biological targets and applications.

Position within Benzenesulfonamide Chemical Classification

This compound occupies a distinctive position within the broader benzenesulfonamide chemical classification system, representing an advanced derivative that incorporates multiple functional modifications to the parent benzenesulfonamide structure. The basic benzenesulfonamide framework, characterized by the molecular formula C6H7NO2S and molecular weight of 157.187, serves as the foundational scaffold for this more complex derivative. The parent compound benzenesulfonamide functions through inhibition of bacterial growth by interfering with folic acid synthesis, establishing the fundamental mechanism that has guided subsequent derivative development.

The chemical classification hierarchy places this compound within the organic compounds kingdom, specifically under the benzenoids superclass and benzene substituted derivatives class. More precisely, it belongs to the benzenesulfonamides subclass, which encompasses compounds containing the characteristic sulfonamide functional group attached to a benzene ring system. The compound's structural complexity is reflected in its systematic nomenclature: this compound, which precisely describes the substitution pattern including fluorine at the 2-position of the benzene ring, a hydroxylated phenyl group, and N-methylation.

Compound Classification Description Molecular Features
Parent Structure Benzenesulfonamide C6H7NO2S, MW: 157.187
Fluorinated Derivative This compound C13H12FNO3S, MW: 281.3
Substitution Pattern 2-Fluorobenzene, N-methylation, 4-hydroxyphenyl Enhanced molecular complexity
Chemical Class Benzenesulfonamides Sulfonamide functional group

The structural modifications present in this compound represent significant departures from the simple benzenesulfonamide architecture. The incorporation of a 4-hydroxyphenyl group through the nitrogen atom creates a biphenyl-like system, while the N-methylation introduces additional steric and electronic effects. These modifications position the compound within a specialized subset of benzenesulfonamides that demonstrate enhanced structural complexity and potentially altered biological activity profiles compared to simpler derivatives.

Significance in Organic Fluorine Chemistry

The significance of this compound within organic fluorine chemistry stems from its exemplification of strategic fluorine incorporation to modify molecular properties and enhance biological activity. Organofluorine chemistry encompasses compounds containing carbon-fluorine bonds, which find diverse applications ranging from pharmaceuticals to specialized materials due to their unique properties. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of other carbon-halogen bonds such as carbon-chlorine, which averages around 320 kilojoules per mole.

The incorporation of fluorine at the 2-position of the benzenesulfonamide ring in this compound demonstrates sophisticated understanding of fluorine's distinctive chemical properties. Fluorine possesses the highest electronegativity of all elements at 3.98, creating a high dipole moment of 1.41 Debye for the carbon-fluorine bond. Additionally, fluorine exhibits the lowest polarizability of all atoms at 0.56 × 10^-24 cubic centimeters, contributing to unique intermolecular interactions and biological activity profiles. The van der Waals radius of fluorine at 1.47 Angstroms approaches that of hydrogen at 1.2 Angstroms, allowing fluorine substitution without significant steric disruption while dramatically altering electronic properties.

Fluorine Property Value Significance
Electronegativity 3.98 Highest of all elements
Bond Energy (C-F) ~480 kJ/mol Exceptional stability
Van der Waals Radius 1.47 Å Minimal steric impact
Dipole Moment (C-F) 1.41 D Strong electronic influence
Polarizability 0.56 × 10^-24 cm³ Lowest of all atoms

Research investigating fluorinated benzenesulfonamides has revealed complex structure-activity relationships that highlight the sophisticated role of fluorine in molecular design. Studies examining the binding of various fluorinated benzenesulfonamides to human carbonic anhydrase demonstrate that fluorination patterns significantly influence both thermodynamic and kinetic binding characteristics. These investigations reveal that strategic fluorine placement can enhance binding affinity and alter kinetic signatures, suggesting that compounds like this compound represent carefully designed molecular architectures rather than simple fluorine additions.

The position of this compound within organofluorine chemistry also reflects broader trends in pharmaceutical and medicinal chemistry, where fluorination has become a common tool for modifying lead compounds. The fluorination of aromatic systems like benzenesulfonamides allows for fine-tuning of molecular properties including metabolic stability, bioavailability, and target selectivity. Contemporary research suggests that fluorination can provide kinetic advantages in certain positions while noting that higher degrees of fluorination do not necessarily correlate with improved activity profiles. This nuanced understanding positions compounds like this compound as representatives of sophisticated fluorine chemistry that moves beyond simple property enhancement to achieve specific molecular objectives.

Properties

IUPAC Name

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-15(10-6-8-11(16)9-7-10)19(17,18)13-5-3-2-4-12(13)14/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGSGUOTLVNEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204092
Record name 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565172-42-1
Record name 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565172-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyaniline, fluorobenzene, and benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom and the hydroxyphenyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents (Position) Key Structural Differences
Target Compound 2-F, N-Me, 4-OHPh Reference compound
N-(4-Hydroxyphenyl)benzenesulfonamide No F, No N-Me Lacks fluorine and methyl groups
N-(4-Benzoyloxyphenyl)-N-Me-4-Me-Bsulfa 4-O-Benzoyl, N-Me, 4-Me Benzoyl substituent instead of F
4-Bromo-N-(4-MeOPh)-N-Me-Bsulfa 4-Br, 4-MeOPh, N-Me Bromine instead of F; methoxy group
N-(2,3-DiMePh)-4-F-Bsulfa 2,3-DiMePh, 4-F, bis-sulfonamide Additional sulfonamide group

Key Observations :

  • Fluorine vs.
  • Hydroxyl vs. Methoxy/Benzoyl : The hydroxyl group (target compound) enhances hydrogen bonding, whereas methoxy () or benzoyl () groups introduce steric bulk or electron-withdrawing effects.

Physical-Chemical Properties

Property Target Compound N-(4-Benzoyloxyphenyl)-N-Me-4-Me-Bsulfa 4-Bromo-N-(4-MeOPh)-N-Me-Bsulfa
Molecular Weight ~295 g/mol ~387 g/mol 356.24 g/mol
Solubility Moderate (due to -OH) Low (benzoyl group reduces polarity) Low (Br and MeO increase hydrophobicity)
Hydrogen Bonding Strong (O-H, S=O) Weak (benzoyl reduces H-bond donors) Moderate (MeO as H-bond acceptor)

Activity Trends :

  • Electron-Withdrawing Groups : Fluorine (target) may enhance target affinity compared to methyl () or bromine ().
  • Substituent Flexibility : Benzoyl groups () improve lipoxygenase inhibition, suggesting bulky substituents favor enzyme interaction.

Biological Activity

2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide, known by its CAS number 565172-42-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₂H₁₄FNO₃S
  • Molecular Weight : 273.31 g/mol
  • Functional Groups : Contains a fluorine atom, a hydroxyl group, and a sulfonamide moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, particularly those involved in the synthesis of folic acid in bacteria, which is crucial for their growth and replication.
  • Receptor Modulation : The hydroxyl group may interact with specific receptors or proteins, potentially modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. Studies have shown that derivatives similar to this compound possess:

  • Bactericidal Effects : Effective against various Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some studies suggest potential antifungal properties, although specific data on this compound is limited.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer activity through:

  • Inhibition of Tumor Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines.
  • Mechanisms of Action : Proposed mechanisms include apoptosis induction and cell cycle arrest, although detailed studies are needed to elucidate these pathways.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus in the range of 10-50 µg/mL.
  • Anticancer Activity
    • In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability with an IC50 value of approximately 25 µM, suggesting moderate potency in inhibiting tumor growth.

Comparative Analysis with Related Compounds

Compound NameStructureMIC (µg/mL)IC50 (µM)
This compoundStructure10-5025
SulfanilamideStructure5-2015
TrimethoprimStructure1-510

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential sulfonylation and substitution reactions. A common approach includes:

  • Step 1 : Reacting 4-aminophenol with methylating agents (e.g., methyl iodide) to protect the hydroxyl group.
  • Step 2 : Sulfonylation using 2-fluorobenzenesulfonyl chloride in anhydrous THF or DCM under reflux (40–60°C), with a base like triethylamine to neutralize HCl byproducts .
  • Step 3 : Deprotection of the hydroxyl group using acidic or basic hydrolysis.
    Intermediates are characterized via HPLC-MS (for purity), NMR (to confirm substitution patterns), and FT-IR (to track functional groups like -SO₂- and -OH) .

Q. How is X-ray crystallography employed to resolve the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) yields suitable crystals.
  • Data Collection : Using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Refinement : SHELXL/APEX3 software refines bond lengths, angles, and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions stabilizing the crystal lattice) .
  • Key Metrics : R-factor < 0.05 and wR₂ < 0.15 indicate high precision.

Advanced Research Questions

Q. How can researchers troubleshoot unexpected byproducts (e.g., disulfonamides) during synthesis?

Disulfonamide formation often arises from over-sulfonylation due to:

  • Excess sulfonyl chloride : Optimize stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride).
  • Incomplete hydroxyl protection : Use stronger protecting groups (e.g., tert-butyldimethylsilyl ether) resistant to sulfonylation conditions.
  • Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane eluent) or in-situ FT-IR to detect intermediate sulfonamide formation .
  • Purification : Flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures isolates the target compound .

Q. What computational strategies predict the compound’s biological activity and binding modes with target enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase or cyclooxygenase. Fluorine’s electronegativity enhances hydrogen-bonding with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
  • DFT Calculations : Gaussian 09 at the B3LYP/6-311+G(d,p) level calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, with RMSD < 2.0 Å indicating stable binding .

Q. How do conflicting spectroscopic data (e.g., NMR vs. X-ray) for tautomeric forms arise, and how are they resolved?

  • Tautomerism : The hydroxyl group may exist in keto-enol equilibrium, causing NMR signal splitting (e.g., broad -OH peaks at δ 10–12 ppm).
  • Resolution :
    • Variable-temperature NMR : Cooling to 243 K slows tautomerism, sharpening signals.
    • SCXRD : Directly visualizes the dominant tautomer in the solid state (e.g., enol form stabilized by intramolecular H-bonds) .
    • UV-Vis spectroscopy : pH-dependent λ_max shifts confirm tautomeric populations in solution .

Q. What methodologies quantify the compound’s stability under physiological conditions for drug development?

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1 M HCl/NaOH (37°C, 24 hrs); analyze via LC-MS for sulfonic acid or des-fluoro byproducts.
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation using HPLC-PDA .
  • LogP Measurement : Shake-flask method (octanol/water partitioning) determines lipophilicity (ideal range: 1–3 for blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

  • False negatives/positives : Validate docking results with mutagenesis studies (e.g., Ala-scanning of predicted binding residues).
  • Solvent effects : MD simulations incorporating explicit water molecules improve binding affinity predictions.
  • Metabolite interference : LC-MS/MS identifies active metabolites masking parent compound activity .

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